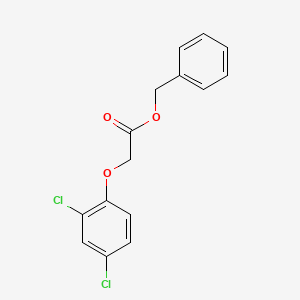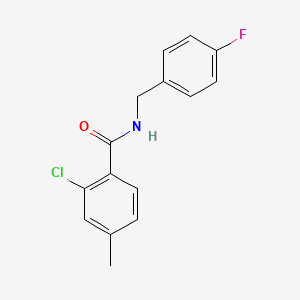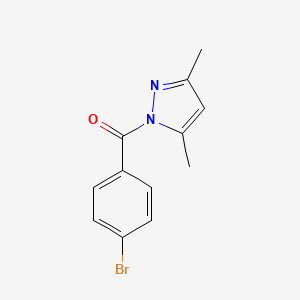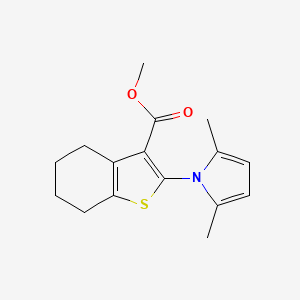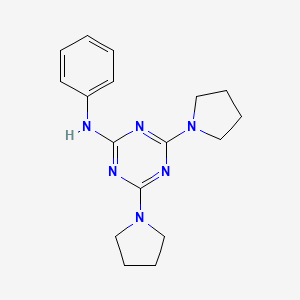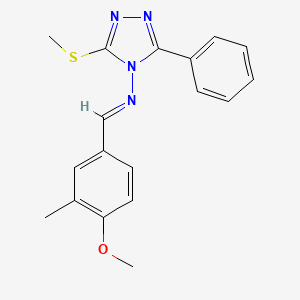![molecular formula C14H17NO3 B5698360 4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
4-[3-(2-methoxyphenyl)acryloyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-methoxyphenyl)acryloyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-[3-(2-methoxyphenyl)acryloyl]morpholine involves the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects
4-[3-(2-methoxyphenyl)acryloyl]morpholine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and exhibit antimicrobial properties. The compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[3-(2-methoxyphenyl)acryloyl]morpholine in lab experiments is its ability to inhibit specific enzymes involved in various biological processes. This makes it a useful tool for studying the mechanisms of these processes and developing potential therapeutic agents. However, one of the limitations of using the compound is its toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[3-(2-methoxyphenyl)acryloyl]morpholine. One potential direction is the development of more efficient synthesis methods that can yield higher purity and yield. Another direction is the study of the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further research is needed to understand the compound's mechanism of action and its effects on different biological processes.
Synthesemethoden
Several methods have been used to synthesize 4-[3-(2-methoxyphenyl)acryloyl]morpholine. One of the most common methods involves the reaction of 3-(2-methoxyphenyl)acrylic acid with morpholine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields 4-[3-(2-methoxyphenyl)acryloyl]morpholine as a white solid with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-methoxyphenyl)acryloyl]morpholine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-13-5-3-2-4-12(13)6-7-14(16)15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKDSAUOJVSCRZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methoxyphenyl)acryloyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)
![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)
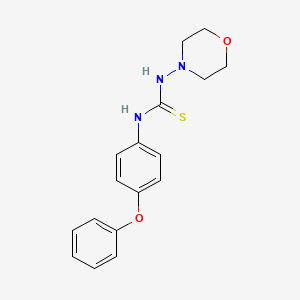
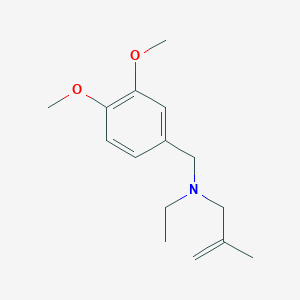
![1,4-bis[(2,6-dimethylphenyl)amino]anthra-9,10-quinone](/img/structure/B5698299.png)
![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)

